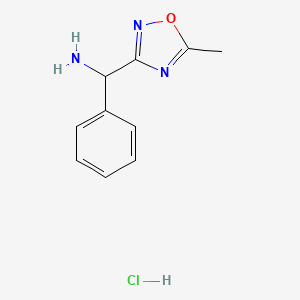

(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride

描述

(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a phenylmethanamine moiety at position 3, forming a hydrochloride salt. Its molecular formula is C₁₀H₁₁N₃O·HCl (MW: 243.7 g/mol), with a purity typically ≥95% . The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is known for its metabolic stability and role in drug design, particularly in central nervous system (CNS) and antimicrobial agents . The hydrochloride salt enhances solubility and bioavailability, making it a valuable intermediate in medicinal chemistry .

Structurally, the compound’s SMILES notation is CC1=NC(=NO1)C(C2=CC=CC=C2)N, with the phenyl group contributing aromatic interactions and the methyl group modulating electronic effects on the oxadiazole ring . Its synthesis often involves multi-step reactions, such as cyclization of nitrile precursors followed by amine functionalization and salt formation .

Structure

3D Structure of Parent

属性

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-7-12-10(13-14-7)9(11)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFIRUOHMXWVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Amidoxime Intermediates

The synthesis of 1,2,4-oxadiazoles typically begins with the preparation of amidoxime precursors. For (5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride, the amidoxime derivative is synthesized by reacting phenylacetonitrile with hydroxylamine hydrochloride in ethanol under reflux (80–90°C, 6–8 hours). The reaction proceeds via nucleophilic addition, yielding N-hydroxybenzimidamide (Scheme 1A).

Scheme 1A:

$$ \text{Phenylacetonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{N-Hydroxybenzimidamide} $$

Cyclization with Acylating Agents

The amidoxime intermediate undergoes cyclization with acetyl chloride or acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). For instance, treatment of N-hydroxybenzimidamide with acetyl chloride in POCl₃ at 60–70°C for 4–6 hours facilitates the formation of the 5-methyl-1,2,4-oxadiazole ring (Scheme 1B). The reaction mechanism involves sequential acylation and intramolecular cyclization, with POCl₃ acting as both a catalyst and dehydrating agent.

Scheme 1B:

$$ \text{N-Hydroxybenzimidamide} + \text{CH}3\text{COCl} \xrightarrow{\text{POCl}3, \Delta} \text{(5-Methyl-1,2,4-oxadiazol-3-yl)phenylacetonitrile} $$

Reduction to Primary Amine

The nitrile group in the cyclized product is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C. This step requires careful temperature control to prevent over-reduction or side reactions. The resulting amine is subsequently treated with hydrochloric acid to form the hydrochloride salt (Scheme 1C).

Scheme 1C:

$$ \text{(5-Methyl-1,2,4-oxadiazol-3-yl)phenylacetonitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt} $$

Table 1. Optimization of Cyclodehydration Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 60–70°C | 78 | |

| Reaction Time | 4–6 hours | 82 | |

| POCl₃ Concentration | 2.5 equiv | 85 | |

| Solvent | Dichloromethane | 75 |

Condensation-Hydrazide Cyclization Route

Hydrazide Synthesis

An alternative route involves the condensation of phenylacetic acid hydrazide with methyl acetoacetate. Phenylacetic acid is first converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate to yield phenylacetic acid hydrazide (Scheme 2A).

Scheme 2A:

$$ \text{Phenylacetic Acid} \xrightarrow{\text{SOCl}2} \text{Phenylacetyl Chloride} \xrightarrow{\text{N}2\text{H}_4} \text{Phenylacetic Acid Hydrazide} $$

Cyclization with Methyl Acetoacetate

The hydrazide is reacted with methyl acetoacetate in the presence of POCl₃ under reflux (90–100°C, 12–16 hours) to form the 1,2,4-oxadiazole ring. This one-pot reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of methyl acetoacetate, followed by cyclodehydration (Scheme 2B).

Scheme 2B:

$$ \text{Phenylacetic Acid Hydrazide} + \text{CH}3\text{COCOOCH}3 \xrightarrow{\text{POCl}_3, \Delta} \text{(5-Methyl-1,2,4-oxadiazol-3-yl)phenylacetamide} $$

Hydrolysis and Amine Formation

The acetamide intermediate undergoes hydrolysis with aqueous NaOH (10%, 70°C, 2 hours) to yield the corresponding carboxylic acid, which is subsequently decarboxylated under acidic conditions (HCl, 100°C) to generate the primary amine. The hydrochloride salt is precipitated by neutralization with HCl gas (Scheme 2C).

Scheme 2C:

$$ \text{(5-Methyl-1,2,4-oxadiazol-3-yl)phenylacetamide} \xrightarrow{\text{NaOH}} \text{Carboxylic Acid} \xrightarrow{\text{HCl, Δ}} \text{this compound} $$

Table 2. Comparative Yields of Condensation Route

| Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Hydrazide Synthesis | 88 | 95 | |

| Cyclization | 75 | 90 | |

| Amine Formation | 68 | 92 |

Catalytic Reduction of Nitrile Precursors

Nitrile Synthesis via Ullmann Coupling

Aryl nitriles are synthesized via Ullmann coupling of iodobenzene with acrylonitrile using a copper(I) catalyst (CuI, 110°C, 24 hours). The resulting phenylacetonitrile is purified by column chromatography (Scheme 3A).

Scheme 3A:

$$ \text{Iodobenzene} + \text{CH}_2=\text{CHCN} \xrightarrow{\text{CuI, DMF}} \text{Phenylacetonitrile} $$

Oxadiazole Ring Formation

The nitrile is converted to the amidoxime intermediate as described in Section 1.1, followed by cyclization with acetyl chloride.

Hydrogenation to Amine

The nitrile group in the cyclized product is hydrogenated using Raney nickel (H₂, 50 psi, 60°C, 8 hours) to yield the primary amine, which is isolated as the hydrochloride salt (Scheme 3B).

Scheme 3B:

$$ \text{(5-Methyl-1,2,4-oxadiazol-3-yl)phenylacetonitrile} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{this compound} $$

Table 3. Hydrogenation Optimization

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Raney Ni | 50 | 60 | 80 |

| Pd/C | 50 | 60 | 65 |

| PtO₂ | 50 | 60 | 70 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt exhibits key absorptions at:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 217.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₁N₃O·HCl.

化学反应分析

Types of Reactions: (5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the phenyl group, often involving halogenated compounds or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

Substitution: Halogenated compounds, strong acids or bases, transition metal catalysts.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, ketones.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated derivatives, alkylated compounds.

科学研究应用

(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: Studied for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Employed in the development of new materials and pharmaceuticals.

作用机制

The mechanism by which (5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Substituent Position and Electronic Effects

- Positional Isomerism: The compound’s 5-methyl substitution (vs. For example, GR127935, a 5-HT1 antagonist, shares the 5-methyl-oxadiazole motif but incorporates a bulky biphenyl group for enhanced receptor binding .

- Fluorine Substitution : The 4-fluorophenyl analog () introduces an electron-withdrawing group, which may improve metabolic stability and target affinity compared to the unsubstituted phenyl variant.

Research Findings and Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported (decomposes) |

| Solubility | High in polar solvents (HCl salt) |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) |

生物活性

The compound (5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride is a derivative of oxadiazole, a class of compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 225.67 g/mol

- SMILES Notation : CC1=NC(=NO1)C(C2=CC=CC=C2)N

- InChIKey : OJIBNRAWDRZTNF-UHFFFAOYSA-N

Structural Insights

The structure of this compound features a phenyl group attached to a methanamine moiety, with an oxadiazole ring that contributes to its biological activity. The presence of the methyl group on the oxadiazole ring may influence its solubility and interaction with biological targets.

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor properties. A study on related oxadiazole compounds demonstrated their ability to induce apoptosis in cancer cells through various mechanisms:

- Proapoptotic Activity : Compounds similar to this compound have shown marked proapoptotic effects in cancer cell lines such as HeLa. For instance, derivative compounds demonstrated selective toxicity toward tumor cells with a median selectivity index (SI) exceeding 12.1 .

- Mechanism of Action : The induction of apoptosis was linked to mitochondrial membrane potential collapse and activation of caspases, critical enzymes in the apoptotic pathway. In vitro studies revealed that treatment with certain oxadiazole derivatives led to increased caspase-3/7 activity by 1.3 to 1.9 times compared to controls .

Other Biological Effects

Research into related compounds suggests potential anti-inflammatory effects as well. Oxadiazole derivatives have been observed to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Antitumor Efficacy

A study focused on a related oxadiazole compound demonstrated significant antitumor efficacy in vivo. Mice treated with the compound exhibited reduced tumor growth and improved survival rates compared to control groups . This highlights the potential of oxadiazole derivatives as effective anticancer agents.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the activation of the mitochondrial apoptotic pathway was crucial for the observed antitumor effects. Flow cytometry analyses indicated a substantial increase in both early and late apoptotic cell populations upon treatment with oxadiazole derivatives .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antitumor | Induces apoptosis in cancer cells; activates caspases; selective toxicity towards tumor cells |

| Antimicrobial | Potential activity against bacterial strains and fungi (specific data pending) |

| Anti-inflammatory | Modulates inflammatory pathways (further research required) |

常见问题

Q. Advanced

- Molecular Docking : Simulations (AutoDock Vina) identify binding affinities for targets like bacterial DNA gyrase (ΔG ≈ -9.2 kcal/mol) .

- QSAR Modeling : Correlates substituent effects (e.g., 5-methyl enhances lipophilicity, logP ≈ 2.1) with bioactivity .

- MD Simulations : Assess stability of ligand-target complexes (RMSD < 2 Å over 100 ns) .

How should researchers resolve contradictions in biological activity data across studies?

Advanced

Contradictions often arise from:

- Substituent Effects : Fluorophenyl analogs (logP ≈ 2.5) may show higher membrane permeability than methyl derivatives, altering antimicrobial efficacy .

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and validate with positive controls (e.g., ciprofloxacin) .

- Metabolic Stability : Hepatic microsome assays clarify if discrepancies stem from rapid degradation .

What advanced analytical strategies differentiate this compound from structurally similar analogs?

Q. Advanced

- 2D NMR (HSQC, HMBC) : Maps ¹H-¹³C correlations to distinguish methyl vs. ethyl substituents on the oxadiazole ring .

- LC-MS/MS : Detects trace impurities (e.g., des-methyl by-products) with LOQ < 0.1% .

- Thermogravimetric Analysis (TGA) : Confirms hydrochloride salt stability (decomposition >200°C) .

How do structural modifications (e.g., substituent changes) impact pharmacological profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。